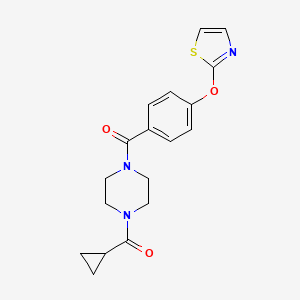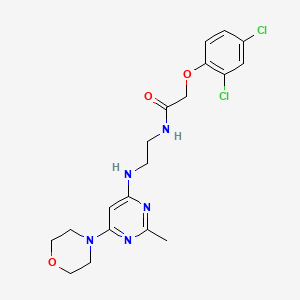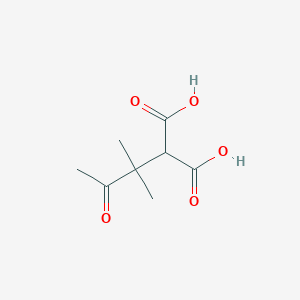
2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical transformations. For instance, the transformation of carboxylic acid groups into other functional groups is discussed, which could be relevant to the synthesis of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid . Additionally, the preparation of enantiomerically pure epoxy acids from 2-methyl-2-butenoic acid suggests methods that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR, NMR, and X-ray diffraction studies . These methods could be applied to determine the molecular structure of this compound. The vibrational wavenumbers, computed using HF and DFT methods, and the molecular electrostatic potential map performed by the DFT method, provide a detailed understanding of the molecular structure and charge distribution .
Chemical Reactions Analysis
The chemical reactions of related compounds include the complexation of methylboronic acid with polyols, which forms anionic complexes . The thioacetalization of carbonyl compounds with 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid as a 1,3-propanedithiol equivalent demonstrates a chemoselective reaction that could be relevant to the chemical behavior of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be inferred from the studies of their analogs. For example, the photolysis of methyl 2-chloro-3-oxobutanoate provides insights into the reactivity under light exposure and the potential formation of various products through homolytic cleavage and elimination reactions . The equilibrium constants and spectroscopic data of related compounds can also shed light on the physical properties such as solubility, stability, and reactivity .
properties
IUPAC Name |
2-(2-methyl-3-oxobutan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4(9)8(2,3)5(6(10)11)7(12)13/h5H,1-3H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBCRXFFXVBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B3019776.png)

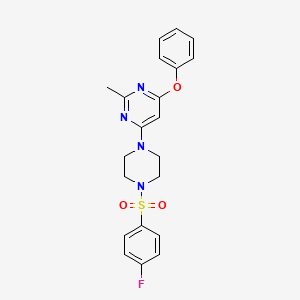

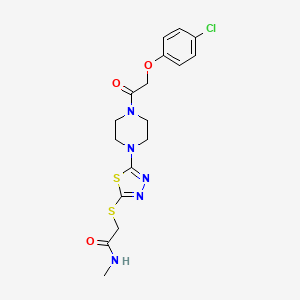
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)
![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)
